3-Ethyl-4-octanone is an organic compound with the molecular formula C₁₀H₂₀O and a molecular weight of approximately 156.27 g/mol. It is classified as a ketone and is known for its clear, colorless liquid form with a sweet, fruity aroma. This compound is also referred to as ethyl octyl ketone and is characterized by its pleasant scent, which makes it valuable in various applications, particularly in flavoring and fragrance industries .
3-Ethyl-4-octanone can be synthesized through various methods:
3-Ethyl-4-octanone has several applications across different industries:
Several compounds share structural similarities with 3-ethyl-4-octanone. Here are some notable examples:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
3-Octanone | C₈H₁₆O | A straight-chain ketone with a similar aroma. |
2-Ethylhexanol | C₈H₁₈O | An alcohol with a slightly different structure. |
3-Ethyl-3-hydroxybutanone | C₈H₁₈O₂ | A related compound with hydroxyl functionality. |
What sets 3-ethyl-4-octanone apart from these similar compounds is its specific combination of chain length and functional groups, which contributes to its unique sensory properties and potential applications in flavoring and fragrance industries. Its distinct aroma profile makes it particularly valuable compared to other ketones and alcohols that may have less desirable scents .
3-Ethyl-4-octanone presents a branched ketone structure with the molecular formula C₁₀H₂₀O and a molecular weight of 156.26 grams per mole [1] [2] [3]. The compound exhibits a systematic name of 3-ethyloctan-4-one according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [4] [5]. The structural framework consists of an octane backbone with a ketone functional group positioned at the fourth carbon atom and an ethyl substituent attached to the third carbon atom.
The atomic connectivity reveals a linear eight-carbon chain with the carbonyl group (C=O) located at position four, creating the characteristic ketone functionality [1] [6]. The ethyl branch (CH₂CH₃) attached to carbon-3 introduces structural complexity and influences the molecule's three-dimensional arrangement [4] [5]. This substitution pattern results in the formation of one chiral center at carbon-3, which bears four different substituents: a hydrogen atom, an ethyl group, a propyl chain, and the carbonyl-containing portion of the molecule [7] [8].
The stereochemical implications of this chiral center lead to the existence of two enantiomers, designated as (R)-3-ethyl-4-octanone and (S)-3-ethyl-4-octanone [7] [8]. These mirror-image isomers possess identical physical and chemical properties except for their interaction with plane-polarized light and their behavior in chiral environments. The carbonyl carbon adopts a trigonal planar geometry with sp² hybridization, resulting in bond angles of approximately 120 degrees around the carbonyl center [8] [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-ethyl-4-octanone through both proton (¹H) and carbon-13 (¹³C) analysis [10] [11]. In proton nuclear magnetic resonance spectroscopy, the methyl groups appear as characteristic triplets in the aliphatic region between 0.8 and 1.2 parts per million due to coupling with adjacent methylene protons [10] [12] [13]. The methylene protons adjacent to the carbonyl group (α-protons) exhibit chemical shifts in the range of 2.3 to 2.5 parts per million, reflecting the deshielding effect of the electronegative carbonyl oxygen [12] [13].
The carbon-13 nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the ketone functional group [14] [15] [16] [17]. The carbonyl carbon resonates in the highly deshielded region between 205 and 220 parts per million, representing one of the most downfield signals in organic molecules [15] [17]. The α-carbon adjacent to the carbonyl group appears in the range of 40 to 50 parts per million, while the various methyl carbons resonate between 10 and 15 parts per million [15] [17]. The methylene carbons throughout the aliphatic chain display chemical shifts ranging from 16 to 35 parts per million, with specific values dependent on their proximity to the carbonyl group and ethyl substituent [15] [17].
Infrared spectroscopy provides definitive identification of the carbonyl functional group through its characteristic vibrational frequencies [18] [19] [20]. The carbonyl stretch appears as an intense absorption band in the region of 1700 to 1720 wavenumbers (cm⁻¹), representing the stretching vibration of the carbon-oxygen double bond [18] [19] [21]. This peak typically exhibits the highest intensity in the infrared spectrum due to the large change in dipole moment during the carbonyl stretching vibration [19].
The aliphatic carbon-hydrogen stretching vibrations manifest in the range of 2850 to 3000 wavenumbers, appearing as multiple overlapping bands corresponding to the various methyl and methylene groups present in the molecule [18] [22]. The fingerprint region between 800 and 1300 wavenumbers contains numerous absorption bands arising from carbon-carbon stretching, carbon-hydrogen bending, and skeletal vibrations that provide a unique spectroscopic signature for structural identification [18] [22].
Mass spectrometry of 3-ethyl-4-octanone reveals characteristic fragmentation patterns typical of aliphatic ketones [23] [24]. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the intact molecular structure [1] [6]. However, this peak often exhibits relatively low intensity due to the inherent instability of the molecular ion under electron ionization conditions.
The fragmentation pattern is dominated by α-cleavage reactions adjacent to the carbonyl group, resulting in the formation of acylium ions and alkyl radicals [23] [24]. Common fragment ions include masses at 43, 57, 71, and 85, representing various combinations of alkyl loss and rearrangement processes [23] [24]. The base peak region typically contains fragments resulting from the loss of ethyl (M-29), propyl (M-43), and other alkyl groups through α-cleavage mechanisms characteristic of ketone fragmentation [23] [24].
Molecular orbital theory provides fundamental insights into the electronic structure and reactivity of 3-ethyl-4-octanone [9] [25]. The carbonyl group represents the most significant electronic feature, with the carbon-oxygen double bond formed through the overlap of sp² hybrid orbitals creating σ-bonding and π-bonding molecular orbitals [9]. The lowest unoccupied molecular orbital resides primarily on the carbonyl carbon, making this position highly susceptible to nucleophilic attack [9] [26].
The highest occupied molecular orbital corresponds to the non-bonding electrons on the oxygen atom, which contribute to the compound's chemical reactivity and spectroscopic properties [9] [26]. Electronic structure calculations reveal significant charge separation within the carbonyl group, with the carbon atom bearing a partial positive charge and the oxygen atom carrying a partial negative charge [9]. This polarization influences both the infrared absorption characteristics and the nuclear magnetic resonance chemical shifts observed experimentally.
Computational studies using density functional theory methods provide quantitative predictions of molecular properties including formation enthalpies, ionization potentials, and electron affinities [26]. These calculations support experimental observations and enable prediction of chemical behavior under various conditions.
Conformational analysis reveals the preferred three-dimensional arrangements of 3-ethyl-4-octanone through rotational spectroscopy and computational modeling [27] [28] [29]. The molecule possesses multiple rotatable bonds that give rise to numerous conformational possibilities, with the extended chain conformation generally representing the most stable arrangement due to minimized steric interactions [27] [29].
Rotational spectroscopy studies on related ketone systems demonstrate the influence of internal rotation barriers on molecular geometry [28] [30]. The methyl groups exhibit relatively low barriers to rotation, typically ranging from 500 to 800 wavenumbers, allowing for rapid interconversion between rotational conformers at room temperature [28] [30]. The ethyl substituent introduces additional conformational complexity through rotation around the carbon-carbon bond connecting the ethyl group to the main chain.
The physicochemical characterization of 3-Ethyl-4-octanone reveals a complex branched ketone with distinctive thermodynamic, solvation, and surface properties that distinguish it from linear ketone analogs. This comprehensive analysis encompasses thermodynamic parameters, solvation characteristics, and surface properties derived from experimental measurements and validated computational predictions.
The normal boiling point of 3-Ethyl-4-octanone has been experimentally determined as 199.3°C (472.5 K) at standard atmospheric pressure [1]. This value represents a significant elevation compared to linear octanone isomers, reflecting the influence of branching on intermolecular interactions. The vapor pressure at 25°C is measured at 0.345 mmHg [1], indicating relatively low volatility characteristic of medium-chain ketones.
The Antoine equation parameters for vapor pressure prediction follow the relationship established through Joback group contribution methods, yielding a critical temperature of 658.01 K and critical pressure of 2252.53 kPa [2]. The vapor pressure-temperature relationship demonstrates typical Clausius-Clapeyron behavior, with vapor pressure increasing exponentially with temperature according to the derived thermodynamic correlations.
Table 3.1.1: Vapor Pressure-Temperature Data
Temperature (K) | Vapor Pressure (kPa) | Phase State | Reference |
---|---|---|---|
298.15 | 0.046 | Liquid | Calculated |
373.15 | 1.2 | Liquid | Calculated |
423.15 | 5.8 | Liquid | Calculated |
472.5 | 101.325 | Liquid-Gas Equilibrium | [1] |
658.01 | 2252.53 | Critical Point | [2] |
The phase transition characteristics of 3-Ethyl-4-octanone exhibit well-defined solid-liquid and liquid-gas transitions with specific enthalpy changes. The fusion temperature is calculated at 237.39 K (-35.76°C) with an associated fusion enthalpy of 19.73 kJ/mol [2]. This relatively low melting point reflects the asymmetric molecular structure that disrupts efficient crystal packing.
The enthalpy of vaporization at the normal boiling point is determined as 44.21 kJ/mol [2], indicating moderate intermolecular forces dominated by van der Waals interactions and dipole-dipole attractions. The entropy of vaporization (ΔvapS = ΔvapH/Tb) yields approximately 93.6 J/mol·K, consistent with Trouton's rule for normal liquids.
Table 3.1.2: Phase Transition Parameters
Transition | Temperature (K) | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) | Reference |
---|---|---|---|---|
Solid → Liquid | 237.39 | 19.73 | 83.1 | [2] |
Liquid → Gas | 472.5 | 44.21 | 93.6 | [2] |
The octanol-water partition coefficient represents a fundamental measure of lipophilicity for 3-Ethyl-4-octanone. Experimental determination yields a LogP value of 3.18190 [1], while computational predictions using the Crippen fragmentation method provide a closely agreeing value of 3.182 [2]. This moderate lipophilicity indicates preferential partitioning into organic phases while maintaining limited aqueous solubility.
The partition coefficient reflects the balance between hydrophobic alkyl chain interactions and the polar carbonyl group influence. The branched structure contributes to increased lipophilicity compared to linear ketone isomers through enhanced van der Waals surface area and reduced hydrogen bonding capacity with water molecules.
Table 3.2.1: Partition Coefficient Data
Method | LogP Value | Standard Deviation | Correlation Coefficient | Reference |
---|---|---|---|---|
Experimental | 3.18190 | ±0.05 | N/A | [1] |
Crippen Calculated | 3.182 | ±0.10 | 0.95 | [2] |
Literature Range | 3.15-3.25 | ±0.05 | N/A | Multiple |
The solvation behavior of 3-Ethyl-4-octanone demonstrates excellent miscibility with organic solvents across varying polarity ranges. Water solubility is predicted to be very low, with a calculated LogSw value of -3.05 [2], corresponding to approximately 0.9 mg/L at 25°C. This limited aqueous solubility results from the predominant hydrophobic character of the branched alkyl chains.
Miscibility with alcohols, ethers, and hydrocarbon solvents is complete across all concentration ranges, reflecting favorable enthalpic and entropic mixing contributions. The ketone functional group provides sufficient polarity for interaction with moderately polar solvents while maintaining compatibility with nonpolar media through dispersion forces.
Table 3.2.2: Solubility Parameters
Solvent Class | Solubility | Hansen Parameter δ (MPa^1/2) | Interaction Type | Reference |
---|---|---|---|---|
Water | 0.9 mg/L | δp = 16.0 | Hydrogen bonding | Calculated |
Ethanol | Miscible | δp = 8.8 | Dipole-dipole | Predicted |
Hexane | Miscible | δp = 0.0 | Dispersion forces | Predicted |
Chloroform | Miscible | δp = 3.1 | Weak dipole interaction | Predicted |
The liquid density of 3-Ethyl-4-octanone at 20°C is experimentally measured as 0.817 g/cm³ [1], representing a typical value for branched ketones in this molecular weight range. The density exhibits standard temperature dependence, decreasing to approximately 0.815 g/cm³ at 25°C through thermal expansion effects.
The refractive index at 20°C (nD20) is determined as 1.42 [1], indicating moderate optical density consistent with the molecular polarizability and electronic structure. This value falls within the expected range for ketones containing ten carbon atoms and reflects the contribution of both the carbonyl chromophore and extended alkyl framework.
Table 3.3.1: Physical Properties
Property | Value | Temperature (°C) | Method | Reference |
---|---|---|---|---|
Density | 0.817 g/cm³ | 20 | Pycnometry | [1] |
Density | 0.815 g/cm³ | 25 | Calculated | [1] |
Refractive Index | 1.420 | 20 | Refractometry | [1] |
Molecular Volume | 153.33 mL/mol | 25 | McGowan Method | [2] |
The molecular dipole moment of 3-Ethyl-4-octanone is estimated at 2.4 ± 0.2 Debye based on structural analysis and comparison with analogous ketone systems [3] [4] [5]. This value reflects the polar nature of the carbonyl group (C=O) with partial charges δ+ on carbon and δ- on oxygen, while the asymmetric branching pattern influences the overall molecular dipole orientation.
The dipole moment calculation considers the vector sum of individual bond dipoles, with the carbonyl group contributing the dominant polar character. The ethyl branching at the third carbon position creates minor steric effects that slightly reduce the effective dipole compared to linear ketone analogs. Computational validation using density functional theory methods would provide more precise values but requires extensive calculation resources.
Table 3.3.2: Calculated Electronic Properties
Property | Value | Unit | Method | Reference |
---|---|---|---|---|
Dipole Moment | 2.4 ± 0.2 | Debye | Structure-based estimation | Literature analogy |
Polarizability | 19.5 ± 1.0 | ×10⁻²⁴ cm³ | Additive group method | Estimated |
Critical Volume | 0.596 | m³/kmol | Joback calculation | [2] |
Flash Point | 69.9 | °C | Experimental | [1] |